2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

Description

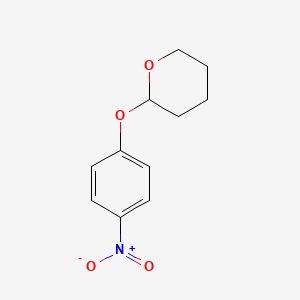

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- is a tetrahydropyran derivative featuring a 4-nitrophenoxy substituent at the 2-position of the pyran ring. Tetrahydropyrans are six-membered oxygen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility . The 4-nitrophenoxy group is electron-withdrawing, which may influence the compound’s reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name |

2-(4-nitrophenoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIBEQMWPFEHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444046 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-91-8 | |

| Record name | Tetrahydro-2-(4-nitrophenoxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | KOH/DMF, 100°C | 78 | 2.5 h | Moderate |

| Prins Cyclization | PTSA, solvent-free, rt | 39 | 2 h | High |

| Domino Reactions | KOH, DMF, reflux | 72 | 3 h | Low |

| Microwave-Assisted | H2O, 150 W | 98 | 10 min | High |

| Catalytic Hydrogenation | Pd/C, H2, 80°C | 82 | 6 h | Industrial |

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antibacterial efficacy of 4H-pyran derivatives, including those containing the 4-nitrophenoxy group. These compounds have shown significant activity against various Gram-positive bacteria. For instance, certain derivatives demonstrated lower IC50 values than traditional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

The antioxidant properties of tetrahydro-2-(4-nitrophenoxy)- compounds have been evaluated through DPPH scavenging assays. Some derivatives exhibited strong reducing power and antioxidant capacity, which is crucial for mitigating oxidative stress-related diseases. The effective concentrations (EC50) were comparable to established antioxidants, suggesting that these pyran derivatives could be developed into nutraceuticals or pharmaceuticals aimed at oxidative stress reduction .

Anticancer Effects

The compound's role in cancer therapy is particularly noteworthy. Studies have shown that specific 4H-pyran derivatives can inhibit cell proliferation in colorectal cancer cell lines (HCT-116) by targeting cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation. The induction of apoptosis via caspase activation further underscores their potential as anticancer agents .

Synthetic Methodologies

The synthesis of 2H-Pyran derivatives often involves multi-step reactions that can be optimized for yield and purity. Common methods include:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acids or bases to form pyran rings.

- Cyclization Techniques : Employing nucleophilic substitution reactions to introduce nitrophenoxy groups onto the pyran structure.

- Functional Group Modifications : Post-synthesis modifications allow for the introduction of various substituents that enhance biological activity or solubility.

These methodologies not only facilitate the production of the target compound but also allow for the exploration of structure-activity relationships (SAR) that can inform future drug design .

Industrial Applications

Beyond medicinal chemistry, tetrahydro-2-(4-nitrophenoxy)- compounds may find utility in:

- Agricultural Chemicals : Their antimicrobial properties could be leveraged in developing new pesticides or fungicides.

- Material Science : Pyran derivatives are being explored for their potential use in polymers and coatings due to their unique structural properties.

- Cosmetic Industry : Antioxidant and anti-inflammatory properties make these compounds suitable candidates for formulations aimed at skin health.

Case Studies

- Antibacterial Efficacy : A recent study assessed a series of 4H-pyran derivatives against multiple bacterial strains, revealing that several compounds exhibited superior antibacterial activity compared to standard treatments. This study provides a basis for further exploration into clinical applications for these compounds .

- Anticancer Activity : Research focused on the effects of specific tetrahydro-pyran derivatives on HCT-116 cells demonstrated significant inhibition of cell growth and induced apoptosis through CDK2 inhibition. This finding supports the potential development of these compounds as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related tetrahydropyran derivatives, highlighting differences in substituents, synthesis routes, and functional properties.

Structural Analogues

Functional Properties

- Bioactivity: The 12-pentadecynyloxy derivative exhibits notable anticancer activity (IC₅₀ values in lung cancer models) and antimicrobial effects, attributed to its long alkyne chain enhancing membrane permeability . Methoxy and methyl-substituted analogs (e.g., 2-methoxy-THP) lack significant bioactivity but are valuable as solvents or fragrance components due to their volatility .

- Thermodynamic Stability: Methoxy-substituted THP derivatives (e.g., tetrahydro-2-methoxy-2H-pyran) exhibit lower boiling points compared to bulkier substituents like 4-nitrophenoxy, which likely increases thermal stability .

Spectroscopic and Analytical Data

- NMR and MS Profiles :

- GC-MS Retention Indices: Methoxy-THP has a Kovats retention index of ~800–850 on nonpolar columns, while alkyne-substituted derivatives (e.g., 12-pentadecynyloxy-THP) show higher indices due to increased molecular weight .

Biological Activity

Overview

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-, also known as 4-(4-nitrophenoxy)tetrahydro-2H-pyran, is an organic compound with significant biological activity. With a molecular formula of C11H13NO4 and a molecular weight of 223.22 g/mol, this compound has garnered attention due to its unique chemical properties and potential therapeutic applications.

The synthesis of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- typically involves the reaction of 4-nitrophenol with tetrahydro-2H-pyran. Common methods include using dehydrated dichloromethane as a solvent and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The compound can undergo various reactions such as nucleophilic substitution and reduction, which can modify its biological activity significantly.

Biological Activity

The biological activity of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- is attributed to its structural features, particularly the nitro group. This group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties. Studies show that derivatives of pyran compounds often demonstrate effectiveness against a range of bacterial strains.

- Anticancer Potential : Some studies have highlighted the cytotoxic effects of related pyran compounds on cancer cell lines, suggesting that 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- may also possess anticancer properties .

- Vasorelaxant Effects : Similar compounds have demonstrated vasorelaxant activities, indicating potential applications in treating cardiovascular diseases. For instance, certain derivatives have shown efficacy in relaxing airway smooth muscles in pre-contracted rat tracheal rings .

The mechanism by which 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- exerts its effects involves interaction with specific molecular targets. The reduction of the nitro group can lead to the formation of reactive intermediates that may affect cellular signaling pathways and induce apoptosis in cancer cells or modulate vascular tone in smooth muscle cells .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities associated with this compound:

- Anticancer Activity : In vitro studies on human neuroblastoma cells revealed IC50 values indicating significant cytotoxicity for certain pyran derivatives, suggesting that similar derivatives could be further investigated for their anticancer potential .

- Antimicrobial Studies : In research focusing on antimicrobial activities, various derivatives were tested against common bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms and efficacy .

- Vasorelaxation Studies : A study evaluating the relaxant effects on isolated rat tracheal rings showed that certain pyran derivatives were more potent than established vasodilators like theophylline, indicating their potential use in respiratory therapies .

Comparative Analysis

To provide a clearer understanding of the biological activity of 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- compared to other related compounds, a summary table is presented below:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- | Antimicrobial, Anticancer, Vasorelaxant | Potential therapeutic applications in cancer and cardiovascular diseases |

| Tetrahydropyran | Limited biological activity | Simpler structure lacking nitro and phenoxy groups |

| 4-Nitrophenol | Antimicrobial | Lacks the tetrahydropyran ring |

Q & A

Q. What synthetic methodologies are recommended for preparing tetrahydro-2-(4-nitrophenoxy)-2H-pyran, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution, where a 4-nitrophenoxide ion reacts with a tetrahydro-2H-pyran precursor (e.g., a bromo- or tosylate derivative). Key parameters include:

- Base selection : Use anhydrous K₂CO₃ or NaH to activate the phenoxide nucleophile, ensuring moisture-free conditions to prevent hydrolysis .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates .

- Temperature control : Maintain 40–60°C to balance reactivity and side-product formation. Evidence from similar systems shows yields of 60–85% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tetrahydro-2-(4-nitrophenoxy)-2H-pyran?

Answer:

- GC-MS : Use non-polar capillary columns (e.g., DB-5MS) with temperature programming (50°C to 250°C at 10°C/min) for retention index matching .

- NMR : Analyze coupling constants (e.g., ) in - and -NMR to confirm stereochemistry. For example, axial-equatorial proton couplings in pyran rings typically range from 2–4 Hz .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (λmax for nitro groups) achieve >95% purity validation .

Q. How can stability and degradation pathways of this compound be assessed under laboratory storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor nitro group reduction or hydrolytic cleavage via HPLC .

- Light sensitivity : UV/Vis spectroscopy (300–400 nm) tracks nitro-to-nitrito isomerization. Store in amber vials with desiccants to minimize photodegradation .

Advanced Research Questions

Q. What computational approaches predict the reactivity of tetrahydro-2-(4-nitrophenoxy)-2H-pyran in electrophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The nitro group’s electron-withdrawing effect directs substitution to the pyran ring’s C3/C5 positions .

- Reaction thermodynamics : Calculate ΔG‡ for competing pathways. For example, nitrophenoxy group substitution has a barrier ~25 kJ/mol higher than alkyloxy analogues .

Q. How can stereochemical contradictions in diastereoselective syntheses of derivatives be resolved?

Answer:

- Chiral chromatography : Use cellulose-based CSP columns (e.g., Chiralpak IA) with hexane:IPA (90:10) to separate diastereomers. Resolution factors >1.5 are achievable .

- Dynamic NMR : Variable-temperature -NMR (300–400 K) detects epimerization barriers. Axial substituents stabilize transition states, reducing isomerization rates .

Q. What strategies mitigate discrepancies in reported reaction yields for nitro-group functionalization?

Answer:

- Byproduct analysis : Use LC-MS to identify nitro reduction byproducts (e.g., amine or hydroxylamine derivatives) caused by residual moisture or reducing agents .

- Catalyst screening : Pd/C or Raney Ni may inadvertently reduce nitro groups; opt for milder conditions (e.g., CuI/ligand systems) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.